Cas no 1428359-17-4 (N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide)

N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
- F6411-0527
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
- VU0547395-1
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
- 1428359-17-4
- AKOS024554285
-
- インチ: 1S/C24H25N3O2/c28-22(25-16-15-18-9-3-1-4-10-18)17-27-21-14-8-7-13-20(21)26-23(24(27)29)19-11-5-2-6-12-19/h2,5-9,11-14H,1,3-4,10,15-17H2,(H,25,28)
- InChIKey: VDGZTGNLJMXUJL-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C(C(C2C=CC=CC=2)=NC2C=CC=CC1=2)=O)NCCC1=CCCCC1
計算された属性
- せいみつぶんしりょう: 387.19467705g/mol
- どういたいしつりょう: 387.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 663
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 61.8Ų
N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6411-0527-4mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-15mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-20μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-5mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-10mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-10μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-3mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-5μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-1mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6411-0527-30mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide |
1428359-17-4 | 30mg |
$119.0 | 2023-09-09 |
N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamideに関する追加情報
Recent Advances in the Study of N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide (CAS: 1428359-17-4)
The compound N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide (CAS: 1428359-17-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.
Recent studies have focused on the synthesis and optimization of this compound, which belongs to the quinoxaline derivative family. Quinoxaline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the cyclohexenyl and phenyl groups in the structure of N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide suggests potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for drug development.
In vitro studies have demonstrated that this compound exhibits notable activity against certain cancer cell lines, particularly those associated with solid tumors. Mechanistic investigations suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Additionally, preliminary data indicate that the compound may possess anti-inflammatory properties, potentially through modulation of NF-κB signaling.
Further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic profiles of N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide. Current efforts are directed toward optimizing its bioavailability and reducing potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore its clinical potential.
In conclusion, N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure and preliminary biological activities warrant further investigation to unlock its full potential in treating various diseases, including cancer and inflammatory disorders.
1428359-17-4 (N-2-(cyclohex-1-en-1-yl)ethyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide) 関連製品
- 1206990-24-0(2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole)
- 1398053-00-3(1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene)
- 1344580-52-4((5S,6S)-decane-5,6-diamine)
- 2228194-81-6(O-{2-methyl-2-5-(trifluoromethyl)furan-2-ylpropyl}hydroxylamine)
- 449766-99-8(ethyl 6-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)
- 2382316-62-1(rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine)
- 1807193-60-7(3-Nitro-5-phenylisonicotinonitrile)
- 1262009-73-3(4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid)
- 2639390-76-2(rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis)
- 17437-19-3(13-Aminotridecanoic Acid)



